Cas no 2230799-37-6 (2-cyclopentyl-2-hydroxyacetohydrazide)

2-cyclopentyl-2-hydroxyacetohydrazide 化学的及び物理的性質
名前と識別子
-
- 2-cyclopentyl-2-hydroxyacetohydrazide
- 2230799-37-6
- EN300-1722629
-
- インチ: 1S/C7H14N2O2/c8-9-7(11)6(10)5-3-1-2-4-5/h5-6,10H,1-4,8H2,(H,9,11)
- InChIKey: CDNOQYNNMMUUGK-UHFFFAOYSA-N
- ほほえんだ: OC(C(NN)=O)C1CCCC1
計算された属性
- せいみつぶんしりょう: 158.105527694g/mol
- どういたいしつりょう: 158.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0
2-cyclopentyl-2-hydroxyacetohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1722629-0.25g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 0.25g |
$289.0 | 2023-09-20 | |
Enamine | EN300-1722629-1.0g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 1g |
$614.0 | 2023-06-04 | |
1PlusChem | 1P01FI39-100mg |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 100mg |
$303.00 | 2023-12-18 | |
1PlusChem | 1P01FI39-5g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 5g |
$2261.00 | 2023-12-18 | |
Enamine | EN300-1722629-10g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 10g |
$2638.0 | 2023-09-20 | |
1PlusChem | 1P01FI39-1g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 1g |
$821.00 | 2023-12-18 | |
Enamine | EN300-1722629-0.5g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 0.5g |
$480.0 | 2023-09-20 | |
Enamine | EN300-1722629-10.0g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 10g |
$2638.0 | 2023-06-04 | |
Enamine | EN300-1722629-0.1g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 0.1g |
$202.0 | 2023-09-20 | |
Enamine | EN300-1722629-2.5g |
2-cyclopentyl-2-hydroxyacetohydrazide |
2230799-37-6 | 95% | 2.5g |
$1202.0 | 2023-09-20 |
2-cyclopentyl-2-hydroxyacetohydrazide 関連文献
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
2-cyclopentyl-2-hydroxyacetohydrazideに関する追加情報
2-Cyclopentyl-2-Hydroxyacetohydrazide: A Comprehensive Overview
The compound with CAS No. 2230799-37-6, commonly referred to as 2-cyclopentyl-2-hydroxyacetohydrazide, is a unique organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its cyclopentyl group and hydroxyacetohydrazide moiety, which contribute to its distinctive chemical properties and potential applications. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers exploring novel therapeutic agents.
2-Cyclopentyl-2-hydroxyacetohydrazide belongs to the class of hydrazides, which are known for their versatility in chemical synthesis. The presence of the cyclopentyl group introduces steric and electronic effects that can influence the compound's reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Researchers have explored its potential as a precursor for developing bioactive compounds, including anti-inflammatory and anti-cancer agents.
One of the most promising applications of 2-cyclopentyl-2-hydroxyacetohydrazide lies in its ability to act as a building block for drug discovery. Recent studies have demonstrated its role in the development of targeted drug delivery systems, where its structural features allow for precise interactions with biological targets. Additionally, its hydroxyl group enables it to participate in hydrogen bonding, a critical factor in many biochemical processes.
The synthesis of 2-cyclopentyl-2-hydroxyacetohydrazide involves a multi-step process that typically begins with the preparation of cyclopentanone derivatives. Advanced techniques such as catalytic hydrogenation and reductive amination have been employed to optimize the synthesis pathway, ensuring high yields and purity. These methods align with current trends toward sustainable and efficient chemical manufacturing practices.
In terms of pharmacokinetics, 2-cyclopentyl-2-hydroxyacetohydrazide exhibits favorable absorption profiles, making it suitable for oral administration. Preclinical studies have shown that it demonstrates low toxicity at therapeutic doses, which is a critical factor for its potential use in human medicine. Furthermore, its ability to cross the blood-brain barrier has opened avenues for research into central nervous system disorders.
Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of 2-cyclopentyl-2-hydroxyacetohydrazide with various biological targets. These simulations have provided insights into its binding affinities and selectivity, paving the way for rational drug design strategies. For instance, studies have shown that it can inhibit certain enzymes associated with neurodegenerative diseases, suggesting its potential as a therapeutic agent.
The environmental impact of 2-cyclopentyl-2-hydroxyacetohydrazide has also been a focus of recent research. Biodegradation studies indicate that it undergoes rapid microbial degradation under aerobic conditions, minimizing its ecological footprint. This aligns with growing concerns over sustainability and the need for eco-friendly chemical compounds.
In conclusion, CAS No. 2230799-37-6 (2-cyclopentyl-2-hydroxyacetohydrazide) represents a versatile compound with significant potential across multiple domains. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern drug discovery and development. As research continues to uncover new insights into its properties and functionalities, this compound is likely to play an increasingly important role in advancing medical science.
2230799-37-6 (2-cyclopentyl-2-hydroxyacetohydrazide) 関連製品
- 899744-42-4(N-(2-methyl-5-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide)
- 1806549-40-5(Ethyl 6-hydroxy-3-(trifluoromethyl)picolinate)
- 1804412-57-4(2-Methoxybenzo[d]oxazole-6-sulfonyl chloride)
- 1159816-76-8(5-Cyclopropylthiophen-2-amine)
- 2097889-60-4(1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea)
- 2228556-26-9(1-1-(3-fluoro-4-nitrophenyl)cyclopropylethan-1-ol)
- 2580224-77-5(2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid)
- 730-79-0(2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)
- 2227817-70-9((2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol)
- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)